N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride
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Overview
Description
“N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride” is a chemical compound that contains an azetidine ring, a sulfonamide group, and a benzene ring. Azetidine is a four-membered ring with one nitrogen atom . Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group . The benzene ring is a six-membered ring with alternating double bonds .
Molecular Structure Analysis
The azetidine ring in this compound is likely to introduce strain due to its small ring size, which can influence its reactivity . The sulfonamide group can participate in hydrogen bonding due to the presence of the N-H bond .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, azetidines can undergo reactions at the nitrogen atom, such as alkylation . Sulfonamides can undergo reactions at the sulfur atom, such as oxidation, or at the nitrogen atom, such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, purity, and conditions. For example, its solubility would depend on the presence and nature of any substituents on the rings .Scientific Research Applications
Heterocyclic Compound Synthesis
In the field of organic chemistry, sulfonamide derivatives play a crucial role. A study by Mohsein et al. (2019) focuses on the synthesis of new heterocyclic compounds starting from 3-hydroxy-4-aminobenzene sulfonamide, leading to the creation of various derivatives with potential applications in drug development and materials science (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Antimicrobial and Anti-Inflammatory Properties
Kendre et al. (2012) have synthesized azetidin-2-one derivatives containing aryl sulfonate moieties, exhibiting significant anti-inflammatory and antimicrobial activities. These findings are pivotal for developing new pharmaceutical agents (Kendre, Landge, & Bhusare, 2012).
Antitumor Potential
Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties, identifying compounds with potent cell cycle inhibitory effects. These compounds, including sulfonamides, have shown promise in clinical trials for cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Pro-Apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) investigated the pro-apoptotic effects of new sulfonamide derivatives on cancer cells. Their research demonstrates the potential of these compounds in inducing apoptosis in cancer cells, a crucial mechanism for cancer therapy (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Anticancer and Antimicrobial Agents
El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing notable antimicrobial and antiproliferative effects. This research enhances the understanding of sulfonamide derivatives as potential therapeutic agents (El-Gilil, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(azetidin-3-yl)-4-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9;/h2-5,9,11-12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKVOBMMHHWPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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